N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide
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Overview
Description
2,2,6,6-Tetramethylpiperidine is a hindered secondary amine . It’s used to prepare metallo-amide bases and selective generation of silylketene acetals .
Synthesis Analysis
2,2,6,6-Tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine can react to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a clear liquid appearance, a “fishy”, amine-like odor, and a density of 0.83 g/mL . The melting point is -59 °C and the boiling point is 152 °C .Scientific Research Applications
Antimicrobial and Antitubercular Properties
N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide and its derivatives exhibit significant in vitro antimicrobial activities. These compounds have been synthesized and tested against various bacterial strains and fungi, showing potent inhibitory actions. Particularly, they have been noted for their anti-tubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Raval et al., 2011), (Raval et al., 2009), (Desai et al., 2016).
Role in Mycolic Acid Biosynthesis Inhibition
The compound's relevance extends to its interaction with mycolic acid biosynthesis in Mycobacterium tuberculosis. This process is crucial for the bacterial cell wall and is a primary target for isoniazid, a related compound, suggesting a similar mode of action (Banerjee et al., 1994).
Potential in Drug Synthesis and Modification
In supramolecular synthesis, the molecule shows promise in forming multi-component molecular complexes. Modifications of its biological activity through simple covalent reactions have been demonstrated, indicating its versatility in drug synthesis and modification (Lemmerer, 2012).
Complexation with Lanthanides
The compound has been studied for its ability to form complexes with lighter lanthanides. These complexes exhibit specific thermodynamic properties, suggesting potential applications in areas where such complexation is beneficial (Yumnam & Rajkumari, 2009).
Hydroxyl Radical Formation Inhibition
N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide-related compounds have been shown to inhibit hydroxyl radical formation when iron is present, which is significant in contexts where iron-promoted oxidative stress is a concern (Charkoudian et al., 2006).
Role in Enzyme Inhibition
The compound plays a role in inhibiting specific enzymes in Mycobacterium tuberculosis, contributing to its potential as an antitubercular agent. This inhibition is a critical factor in the drug's efficacy against tuberculosis (Mdluli et al., 1998).
Pharmaceutical Co-Crystal Formation
It contributes to the formation of pharmaceutical co-crystals, enhancing drug properties such as solubility and stability, which are crucial in drug development and formulation (Reddy et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-14(2)9-12(10-15(3,4)19-14)17-18-13(20)11-5-7-16-8-6-11/h5-8,19H,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLINWICASHLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(N1)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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